

MK-8825 chemical structure and properties

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Compound of Interest

Compound Name: MK-8825

Cat. No.: B13342996

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An In-depth Technical Guide to **MK-8825**

Introduction

MK-8825 is a potent, selective, and orally bioavailable antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] Developed as a rational modification of the earlier CGRP receptor antagonist MK-3207, **MK-8825** exhibits an increased unbound fraction in rat plasma and enhanced aqueous solubility, leading to significantly improved in vivo potency in rat pharmacodynamic models.[3] Its primary mechanism involves blocking CGRP-mediated signaling, which is implicated in the pathophysiology of migraine and other pain states.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of **MK-8825**.

Chemical Structure and Properties

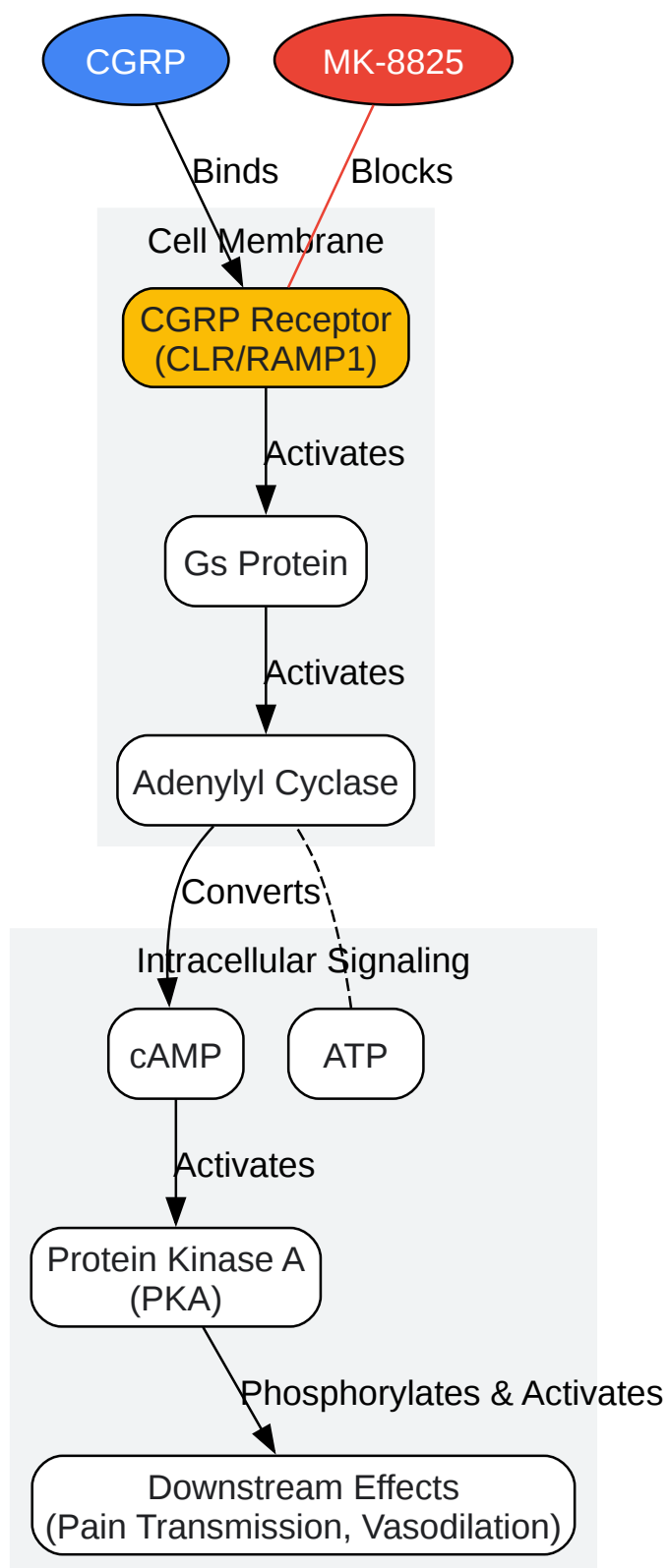
MK-8825 is a complex small molecule belonging to the spiro compound chemical class.[3] Its detailed chemical properties are summarized below.

Property	Value	Reference
IUPAC Name	2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(6S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridin]-3-yl]acetamide	[3]
CAS Number	1380887-60-4	[1]
Chemical Formula	C ₃₁ H ₃₀ F ₂ N ₆ O ₃	[1]
Molecular Weight	572.62 g/mol	[1]
Exact Mass	572.2347	[1]
Synonyms	MK 8825, MK8825	[1]

Mechanism of Action

MK-8825 functions as a selective CGRP receptor antagonist. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[4] In pathophysiological states like migraine, CGRP is released from trigeminal neurons, leading to vasodilation and neurogenic inflammation, contributing to pain signaling.[1]

MK-8825 competitively blocks the binding of CGRP to its receptor, thereby inhibiting the downstream signaling cascade.[1] This blockade prevents the activation of adenylyl cyclase and the subsequent accumulation of cyclic AMP (cAMP), a key second messenger that mediates the pro-nociceptive and pro-inflammatory effects of CGRP.[1] By suppressing these pathways, **MK-8825** reduces central sensitization and neuroinflammation.[1]



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CGRP Signaling Pathway and **MK-8825** Inhibition.

Pharmacological Data

MK-8825 demonstrates high affinity and potency at CGRP receptors, as evidenced by various in vitro and in vivo studies.

Parameter	Species	Value	Assay/Model	Reference
Ki	Rat	≈17 nM	CGRP Receptor Binding	[1]
Ki	Human (native)	0.052 nM	[¹²⁵ I]-CGRP Displacement	[5]
Ki	Human (recombinant)	0.047 nM	[¹²⁵ I]-CGRP Displacement	[5]
IC ₅₀	Human	≈0.23 nM	hCGRP-induced cAMP production in HEK293 cells	[1]
EC ₅₀	Rat	≈7.4 μM	Capsaicin-evoked dermal blood flow inhibition	[2][6]

Experimental Protocols and Studies

MK-8825 has been evaluated in multiple preclinical models of pain and migraine. While detailed, step-by-step experimental protocols are proprietary to the conducting research institutions, the general methodologies are described in published literature.

Orofacial Pain Model

- Objective: To assess the role of CGRP in acute orofacial muscle pain, a surrogate for temporomandibular disorders (TMD).[7]
- Methodology: An inflammatory agent, Complete Freund's Adjuvant (CFA), is injected into the masseter muscle of mice to induce localized inflammation and pain.[7] Animals are pre-treated with **MK-8825** or a vehicle control. Spontaneous nociceptive behaviors (e.g., facial

grooming) are recorded and quantified. Neuronal activation is assessed by measuring Fos immunoreactivity in the trigeminal nucleus caudalis (TNC), and systemic inflammation is measured by cytokine levels (e.g., IL-6).[7]

- Key Findings: Pre-treatment with **MK-8825** significantly reduced spontaneous pain behaviors and lowered Fos immunoreactivity in the TNC at 2 and 24 hours post-injection.[7] This suggests that CGRP receptor antagonism can inhibit responses to nociceptive trigeminal activation.[7]

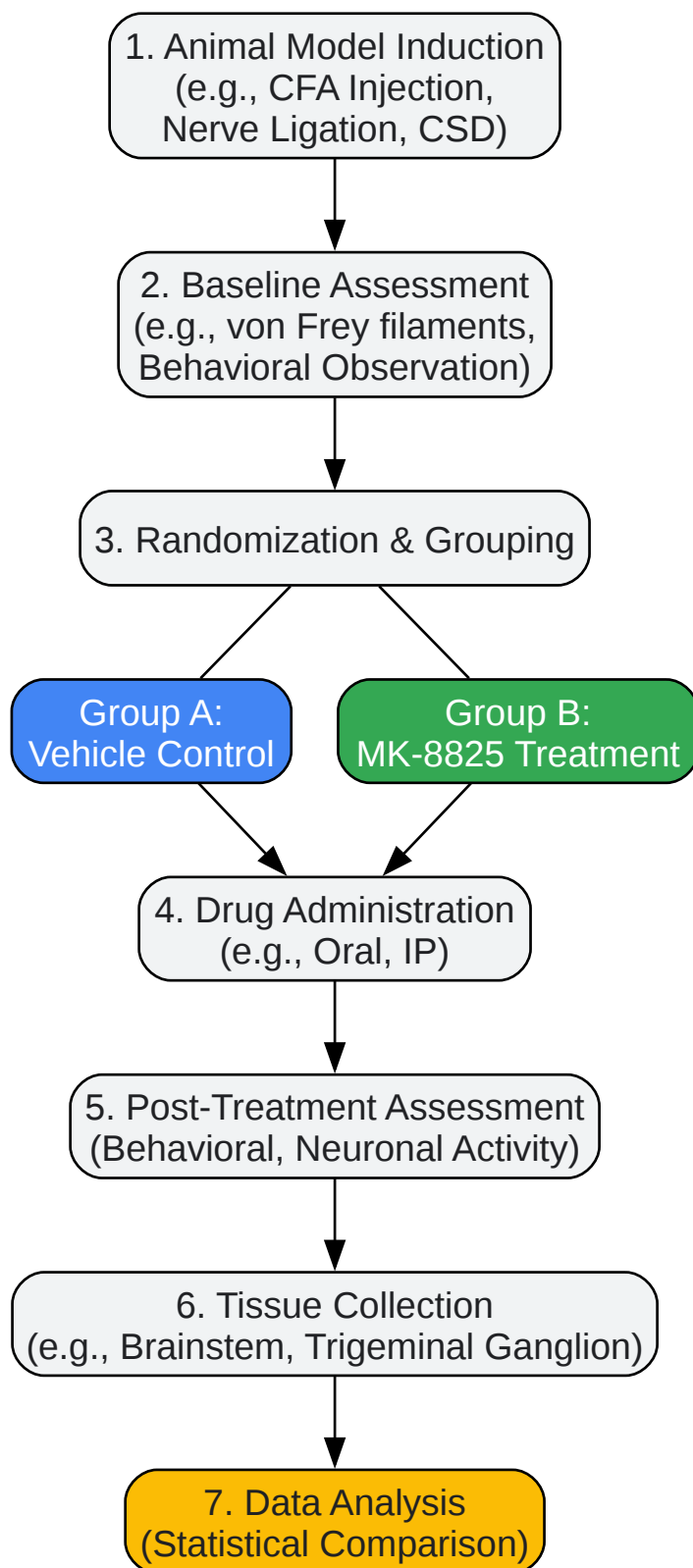
Nitroglycerin-Induced Central Trigeminal Activity

- Objective: To determine if CGRP receptor blockade can prevent the increase in spinal trigeminal activity induced by the migraine trigger, nitroglycerin (NTG).[8]
- Methodology: In anesthetized rats, extracellular recordings are made from neurons in the spinal trigeminal nucleus that have meningeal afferent input.[8] **MK-8825** (5 mg/kg) or a vehicle is infused one hour prior to a prolonged two-hour infusion of NTG. Neuronal activity is monitored throughout the experiment.[8]
- Key Findings: Vehicle-treated rats showed a transient increase in neuronal activity following NTG infusion. In contrast, rats pre-treated with **MK-8825** did not show this increase; in fact, neuronal activity decreased below baseline.[8] This indicates that CGRP receptors are crucial for the early phase of NTG-induced central trigeminal activation.[8]

Cortical Spreading Depression (CSD) Model

- Objective: To investigate the effect of **MK-8825** on CSD-induced pain behavior, which is relevant to migraine with aura.[4][9]
- Methodology: In freely-moving rats, CSD is induced while keeping the meninges and blood-brain barrier intact.[4][9] **MK-8825** is administered at different doses. Pain-related behaviors (e.g., freezing, grooming) and mechanical allodynia (using von Frey filaments) are evaluated. Neuronal activation is assessed via c-fos immunohistochemistry in relevant brain regions like the TNC.[4][9]
- Key Findings: **MK-8825** dose-dependently reduced CSD-induced pain behaviors and blocked c-fos induction in the TNC.[4] Notably, it did not prevent the CSD electrical wave

itself, suggesting that it acts downstream to block the trigeminal pain signaling initiated by CSD rather than the cortical phenomenon itself.[4][9]



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General Experimental Workflow for In Vivo Efficacy Testing.

Conclusion

MK-8825 is a well-characterized CGRP receptor antagonist with high potency and oral bioavailability demonstrated in preclinical models. Its ability to effectively block CGRP-mediated signaling pathways makes it a valuable research tool for investigating the role of CGRP in pain, particularly in the context of migraine and other trigeminal nociceptive disorders.[3][5] The experimental evidence strongly supports the therapeutic potential of CGRP receptor antagonists in conditions where CGRP plays a key pathophysiological role.[1]

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